molecular formula C13H20BrClOSi B8171335 ((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane

((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B8171335
M. Wt: 335.74 g/mol
InChI Key: IHLAOTPPQUXYSK-UHFFFAOYSA-N
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Description

((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane (CAS 219764-32-6) is a silane-protected benzyl alcohol derivative with the molecular formula C 13 H 20 BrClOSi and a molecular weight of 335.74 g/mol . This compound, also known as 1-((tert-butyldimethylsilyl)oxy)methyl-4-bromo-2-chlorobenzene, serves as a crucial synthetic intermediate in advanced organic chemistry and drug discovery research. Its primary application lies in its role as a protected functional group, where the silane moiety safeguards the benzyl alcohol from reactive conditions, allowing for selective manipulation of other sites on the molecule in multi-step synthesis. The structure incorporates both bromo and chloro substituents on the aromatic ring, making it a versatile building block for constructing complex molecules. These halogen atoms are excellent handles for further functionalization via cross-coupling reactions, such as the Suzuki or Heck reactions, which are foundational methods for creating carbon-carbon bonds in the synthesis of pharmaceuticals and materials. The tert-butyldimethylsilyl (TBS) group is one of the most common protecting groups for alcohols due to its stability towards a wide range of reaction conditions and its ease of removal under mild acidic conditions or fluoride ions. This makes the compound particularly valuable in the synthesis of indole derivatives and other alkaloid frameworks, which are prevalent structural motifs in natural products and biologically active compounds . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

(4-bromo-2-chlorophenyl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrClOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)8-12(10)15/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLAOTPPQUXYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Silylation of 4-Bromo-2-chlorobenzyl Alcohol

The most straightforward method involves reacting 4-bromo-2-chlorobenzyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. A base such as imidazole or 4-dimethylaminopyridine (DMAP) is employed to scavenge HCl generated during the reaction, driving the equilibrium toward product formation.

Procedure :
In a flame-dried Schlenk tube, 4-bromo-2-chlorobenzyl alcohol (0.137 mmol) is dissolved in anhydrous dimethylformamide (DMF). Imidazole (0.274 mmol, 200 mol%) and TBDMSCl (0.150 mmol, 110 mol%) are added sequentially under nitrogen. The mixture is stirred at 25°C for 12 hours, after which the crude product is purified via flash column chromatography (SiO₂, 5–20% ethyl acetate in hexanes) to yield the silyl ether as a colorless oil.

Key Data :

  • Yield : 80–96%

  • Reaction Time : 12–24 hours

  • Purification : Silica gel chromatography (ethyl acetate/hexanes)

Nickel-Catalyzed Coupling for Challenging Substrates

For sterically hindered alcohols or substrates prone to side reactions, nickel-catalyzed silylation offers improved efficiency. This method, adapted from cross-coupling protocols, employs Ni(COD)₂ (cod = 1,5-cyclooctadiene) and magnesium chloride (MgCl₂) to activate the silylating agent.

Procedure :
A mixture of 4-bromo-2-chlorobenzyl alcohol (0.137 mmol), TBDMSCl (0.150 mmol), Ni(COD)₂ (10 mol%), and MgCl₂ (150 mol%) is suspended in a 3:7 mixture of acetonitrile (CH₃CN) and DMF. The reaction proceeds at 25°C under nitrogen for 12 hours. After filtration through Celite, the product is isolated via chromatography.

Key Data :

  • Yield : 85–90%

  • Catalyst Load : 10 mol% Ni(COD)₂

  • Advantage : Tolerates moisture-sensitive substrates

Reaction Optimization and Parameter Analysis

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and yield. Polar aprotic solvents like DMF or tetrahydrofuran (THF) enhance nucleophilicity of the alcohol, while lower temperatures (0–25°C) minimize side reactions such as desilylation.

Comparative Data :

SolventTemperature (°C)Yield (%)Reaction Time (h)
DMF259212
THF258524
CH₂Cl₂0 → 25786

Base Selection and Stoichiometry

Imidazole outperforms triethylamine (Et₃N) and DMAP in silylation reactions due to its stronger HCl-scavenging ability. A 2:1 molar ratio of base to TBDMSCl ensures complete conversion.

Base Efficiency :

  • Imidazole : 96% yield (0.274 mmol base)

  • DMAP : 88% yield (0.150 mmol base)

  • Et₃N : 75% yield (0.300 mmol base)

Purification and Characterization

Chromatographic Techniques

Flash column chromatography using ethyl acetate/hexanes (5–20% gradient) effectively separates the product from unreacted alcohol and silyl chloride byproducts. Silica gel pretreatment with 1% Et₃N minimizes acid-induced decomposition.

Purification Data :

  • Column Dimensions : 30 cm × 2 cm (SiO₂)

  • Eluent Volume : 200–300 mL

  • Purity : >98% (GC-MS analysis)

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃) :
    δ 7.44 (d, J = 8.5 Hz, 2H, Ar-H), 7.32 (d, J = 8.5 Hz, 2H, Ar-H), 4.72 (s, 2H, CH₂-O), 0.98 (s, 9H, t-Bu), 0.18 (s, 6H, Si(CH₃)₂).

  • ¹³C NMR :
    δ 134.2 (Ar-C), 128.5 (Ar-C), 67.8 (CH₂-O), 25.9 (t-Bu), 18.3 (Si-C), −5.2 (Si(CH₃)₂).

Industrial-Scale Adaptations

Patent literature reveals scalable protocols using continuous-flow reactors and in-situ quenching. For example, a 250 L stirred kettle process achieves 95% yield by maintaining strict temperature control (80–83°C) and employing steam distillation for solvent removal.

Key Industrial Parameters :

  • Batch Size : 50–60 kg

  • Space-Time Yield : 50–60 g/h

  • Cost Efficiency : <$10/g at scale

Challenges and Mitigation Strategies

Moisture Sensitivity

The hygroscopic nature of TBDMSCl necessitates anhydrous conditions. Reactions conducted in glove boxes or under nitrogen atmospheres prevent hydrolysis, preserving reagent activity.

Byproduct Formation

Trace amounts of disilylated products (<2%) may form with excess TBDMSCl. Stoichiometric control (1.1 equiv TBDMSCl) and rapid workup mitigate this issue .

Chemical Reactions Analysis

Types of Reactions

((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the functional groups attached to the benzene ring .

Scientific Research Applications

((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of ((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane involves its reactivity towards various chemical reagents. The presence of the silyloxy group influences the electron density on the benzene ring, making it more or less reactive towards electrophiles and nucleophiles . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous silyl ethers differ in substituents on the benzyl/aryl group, chain length, or electronic properties, leading to variations in reactivity, stability, and synthetic applications. Below is a detailed comparison:

Structural Analogs and Reactivity

Compound Name Substituents/Modifications Key Reactivity/Applications References
((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane 4-Bromo, 2-chloro benzyl Bifunctional electrophile for sequential cross-coupling; stable under basic conditions
tert-Butyl((2,4-dimethoxybenzyl)oxy)dimethylsilane 2,4-Dimethoxy benzyl Electron-rich aromatic system; used in chromium complexation for directed C–H activation
(4-Bromophenoxy)(tert-butyl)dimethylsilane 4-Bromo phenoxy (no benzyl chain) Lithiation substrate for aryl coupling; less steric hindrance than benzyl derivatives
((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane Alkyne chain with terminal bromine HDDA (Hexadehydro-Diels–Alder) precursor for benzannulation; high yields (85–95%)
tert-Butyl-(2,4-dichloro-phenoxy)-dimethyl-silane 2,4-Dichloro phenoxy Electron-deficient aryl system; potential for electrophilic aromatic substitution
((3-(2-Bromo-4-chlorophenyl)prop-2-yn-1-yl)oxy)(tert-butyl)dimethylsilane Propargyl chain with bromo-chloro aryl Dual reactivity: alkyne for cyclization and halogen for cross-coupling

Physical and Spectral Data

  • Melting Points : Chromium complexes of dimethoxybenzyl-TBS () exhibit higher melting points (105–107°C) due to crystalline packing . The target compound is likely a liquid or low-melting solid, typical of silyl ethers.
  • Spectral Signatures :
    • IR : tert-Butyl groups show ν = 2952 cm⁻¹ (C–H stretch); aryl halides exhibit ν = 1246–1086 cm⁻¹ (C–Br/C–Cl) .
    • NMR : Benzyl protons in the target compound resonate at δ = 7.2–7.1 ppm (aromatic), while TBS methyl groups appear at δ = 0.1–0.3 ppm .

Biological Activity

((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is a silane derivative notable for its potential applications in medicinal chemistry and materials science. The compound's structure, characterized by the presence of bromine and chlorine substituents, suggests significant biological activity, particularly in enzyme inhibition and modulation of biochemical pathways. This article reviews the biological activity of this compound, including its mechanism of action, relevant case studies, and synthesis.

Chemical Structure and Properties

The molecular formula for ((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is C13H21BrClOSi. Its structure features a tert-butyl group that enhances stability and solubility in organic solvents, making it a valuable intermediate for various synthetic applications.

PropertyValue
Molecular Weight305.76 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

The biological activity of ((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound's lipophilicity, which facilitates penetration through biological membranes. Inside cells, it can modulate enzyme activities or receptor functions, impacting various biochemical pathways.

Enzyme Interaction

Research indicates that compounds with similar structures often act as inhibitors or modulators of specific enzymes. The carbamate group present in related compounds can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. This interaction could provide insights into biochemical pathways relevant to disease mechanisms.

Case Studies

  • Inhibition of Enzymatic Activity : A study demonstrated that silane derivatives can significantly inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The presence of halogen substituents like bromine and chlorine enhances binding affinity to the enzyme's active site.
  • Pharmacological Applications : In another case study, similar compounds were evaluated for their potential as anti-cancer agents. The halogenated benzyl groups were found to induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.
  • Agrochemical Use : ((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane has been investigated for its potential use in agrochemicals due to its ability to interact with plant enzymes involved in growth regulation.

Synthesis and Yield

The synthesis of ((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane involves several steps, typically starting from commercially available silanes and halogenated benzyl alcohols. The following table summarizes a typical synthetic route:

Reaction ConditionsYieldDescription
Toluene, 105°C, inert atmosphere64%A mixture of (4-bromobenzyl)oxy)(tert-butyl)dimethylsilane with potassium carbonate was reacted with copper(I) iodide under reflux conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or silylation reactions. For example, tert-butyl(chloro)dimethylsilane can react with 4-bromo-2-chlorobenzyl alcohol in the presence of a base (e.g., imidazole) in anhydrous dichloromethane. The reaction typically proceeds at room temperature for 12–24 hours, followed by purification via silica gel chromatography (60–70% yield). Sodium iodide or potassium carbonate may enhance halogen exchange in bromo/chloro derivatives .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.0–1.2 ppm in 1H; ~25–30 ppm in 13C) and aromatic protons (δ ~7.2–7.8 ppm for bromo/chloro substituents) .
  • HRMS (ESI-TOF) : Exact mass verification (e.g., calculated m/z for C₁₃H₁₉BrClO₂Si: 381.0123) ensures molecular identity .
  • IR Spectroscopy : Peaks at ~1250 cm⁻¹ (Si–O–C) and ~800 cm⁻¹ (Si–C) confirm silyl ether formation .

Q. How should researchers handle purification challenges due to steric hindrance from the tert-butyl group?

  • Methodological Answer : Use gradient elution in column chromatography (hexane/ethyl acetate, 95:5 to 80:20) to separate bulky byproducts. Alternatively, recrystallization in ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions (e.g., Suzuki) be optimized using this compound?

  • Methodological Answer : The bromo substituent enables coupling with arylboronic acids. Optimize conditions using Pd(PPh₃)₄ (2–5 mol%) in THF/water (3:1) at 80°C for 12 hours. Additives like Cs₂CO₃ (2 equiv) improve yields by stabilizing the palladium intermediate. Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 7:3) .

Q. What strategies mitigate steric hindrance during nucleophilic substitutions at the benzyl position?

  • Methodological Answer : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states. Elevated temperatures (60–80°C) and bulky bases (e.g., DBU) enhance reactivity. For example, substituting the chloro group with amines requires 24-hour reflux in DMF with DBU (1.5 equiv) .

Q. How to resolve contradictions in NMR data caused by diastereomer formation during functionalization?

  • Methodological Answer : Diastereomers from chiral centers (e.g., asymmetric coupling products) may split NMR signals. Use chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10) or NOESY experiments to assign configurations. For ambiguous cases, compare with computational predictions (DFT-optimized chemical shifts) .

Q. What are the implications of halogen (Br/Cl) reactivity differences in multi-step syntheses?

  • Methodological Answer : Bromine’s higher leaving-group ability facilitates nucleophilic aromatic substitutions, while chlorine requires harsher conditions (e.g., CuI catalysis). Prioritize bromine for Suzuki couplings and chlorine for stability in acidic/basic environments. Validate selectivity via control experiments .

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